molecular formula C13H13N3O6S B1668779 Cefacetrile CAS No. 10206-21-0

Cefacetrile

Cat. No. B1668779
CAS RN: 10206-21-0
M. Wt: 339.33 g/mol
InChI Key: RRYMAQUWDLIUPV-BXKDBHETSA-N
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Description

Cefacetrile, also spelled as cephacetrile, is a broad-spectrum first-generation cephalosporin antibiotic. It is effective in treating both gram-positive and gram-negative bacterial infections . It is marketed under the trade names Celospor, Celtol, and Cristacef .


Synthesis Analysis

Cefacetrile is synthesized by reacting 7-ACA (7-aminocephalosporanic acid) with cyanoacetyl chloride in the presence of tributylamine . A study has also developed a method for the detection of 23 antibiotic drugs from seven different classes, including cefacetrile, in bovine milk samples .


Molecular Structure Analysis

The IUPAC name for Cefacetrile is (6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .


Chemical Reactions Analysis

Cefacetrile is effective against many Gram-positive bacterial strains and somewhat less effective against Gram-negative species. It works by inhibiting bacterial cell wall synthesis .


Physical And Chemical Properties Analysis

Cefacetrile has a molecular formula of C13H13N3O6S and an average mass of 339.324 Da . The density is 1.6±0.1 g/cm3, boiling point is 757.5±60.0 °C at 760 mmHg, and vapour pressure is 0.0±5.5 mmHg at 25°C .

Scientific Research Applications

Pharmacokinetics in Veterinary Medicine

  • Cefacetrile in Dairy Cows : A study developed a sensitive analytical method to determine cefacetrile concentrations in milk after intramammary application to cows with both healthy and inflamed udders. This research underlines the relevance of cefacetrile in treating mastitis in dairy cows (Burmańczuk et al., 2011).

Methodologies for Detecting Cefacetrile

  • Thin-Layer Chromatography-Direct Bioautography (TLC-DB) : This technique was compared with high-performance liquid chromatography (HPLC) for semi-quantitative determination of cefacetrile in cow's milk. It represents a significant advancement in detecting cefacetrile residues in dairy products (Choma et al., 2008).

Antibiotic Stability in Food Products

  • Cefacetrile Stability in Milk : Research focused on the stability of cefacetrile in milk samples with varying fat content. This study is vital for understanding how cefacetrile behaves in different dairy products, ensuring consumer safety (Grzelak & Choma, 2013).

Treatment Efficacy in Bovine Mastitis

  • Clinical Effectiveness in Mastitis Treatment : A study on the effectiveness of intramammary Cefacetrile in treating bovine mastitis showed a high therapeutic effect, indicating its importance in veterinary medicine (Bozhkova, Angelov, & Danov, 1983).

Residue Detection in Dairy Products

  • Thin-Layer Chromatography for Cefacetrile and Cefuroxime : The development of a TLC method for detecting cefacetrile and cefuroxime in milk highlights the ongoing research in ensuring food safety and monitoring antibiotic residues in animal products (Grzelak, Malinowska, & Choma, 2009).

Safety And Hazards

Cefacetrile may cause skin irritation, allergic skin reaction, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O6S/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21)/t9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYMAQUWDLIUPV-BXKDBHETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022779
Record name Cephacetrile
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Molecular Weight

339.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefacetrile
Source Human Metabolome Database (HMDB)
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Solubility

2.43e+00 g/L
Record name Cefacetrile
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Mechanism of Action

In vitro tests demonstrate that the bactericidal action of cephalosporins results from inhibition of cell wall synthesis. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins.
Record name Cefacetrile
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Product Name

Cefacetrile

CAS RN

10206-21-0
Record name Cefacetrile
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Record name Cefacetrile [INN:BAN]
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Record name Cefacetrile
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Record name CEPHACETRILE
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Record name Cefacetrile
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168-170
Record name Cefacetrile
Source DrugBank
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
571
Citations
S Boudelal, M Adnane, A Niar - Veterinarska stanica, 2022 - search.ebscohost.com
CEFAX group compared to HE (1.75), PGF (1.84) and NAX (2.23) groups, however these differences were not significant. First service conception rate and conception rate at 105 DIM …
Number of citations: 5 search.ebscohost.com
AK Singh, SK Shukla, EE Ebenso - International Journal of Electrochemical …, 2011 - Elsevier
The corrosion inhibition of mild steel in acidic media using Cefacetrile was investigated by using various corrosion monitoring techniques such as weight loss, potentiodynamic …
Number of citations: 31 www.sciencedirect.com
EM Grzelak, IM Choma - European Food Research and Technology, 2013 - Springer
… The aim of this work was to determine the stability of cefacetrile in milk samples of different … of cefacetrile increase with the increase in the fat mass content in UHT milk. The cefacetrile …
Number of citations: 2 link.springer.com
EM Grzelak, I Malinowska, IM Choma - Journal of Liquid …, 2009 - Taylor & Francis
… of cefacetrile and … 1 of cefacetrile or cefuroxime were prepared by fortification of 1 mL of 2% fat milk with 1 mg of one of the antibiotic. Milk samples containing 0.1 mg mL −1 of cefacetrile …
Number of citations: 17 www.tandfonline.com
SB Tripathy, AB Murty - Indian Veterinary Journal, 1990 - cabdirect.org
… Injection of 23 quarters of 10 affected cows with 235 mg of cefacetrile (Vetimast) cured the … In vitro studies showed 80, 100 and 50% sensitivity to cefacetrile in the Staphylococcus, …
Number of citations: 1 www.cabdirect.org
R Messerli - Treatment of bacterial bovine mastitis with cefacetrile., 1980 - cabdirect.org
In a 3 wk trial, recovery rate among cows treated with cefacetrile was 42% among 14 cases of mastitis caused by Streptococcus agalactiae, 80% among 50 cases due to other …
Number of citations: 0 www.cabdirect.org
M Yoshida, Y Nonoshita, S Saito, U Hyon… - The Japanese Journal …, 1980 - europepmc.org
The antibiotic activity of sulbenicillin and cefacetrile was determined after storage at-20 degrees C for up to 7 days in human gall-bladder and common duct bile. In gall-bladder bile, …
Number of citations: 2 europepmc.org
CH Blanc, HG Meyer-Brunot, W Tosch… - Schweizerische …, 1978 - europepmc.org
Six patients, five of whom had normal and one impaired renal function, and all suffering from purulent arthritis caused by cephalosporin-sensitive germs, were given a seven-day course …
Number of citations: 2 europepmc.org
H Gallais, A Kadio, C Cornet, K Odehouri… - Medecine …, 1977 - cabdirect.org
… cefacetrile than with ampicillin and the mortality rates were comparable. The other antibiotics employed were distinctly inferior. Cefacetrile … Of the 16 patients treated with cefacetrile who …
Number of citations: 0 www.cabdirect.org
T Kohno, H Kawajiri, M Kokubo, S Shoin - Japanese Journal of …, 1983 - Elsevier
This experiment was undertaken to examine the effect of differ -ent antibiotics on intracellular hemolysin (ICH),streptolysin S (SLS) of hemolytic streptococci and ICH-RNA complex …
Number of citations: 0 www.sciencedirect.com

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